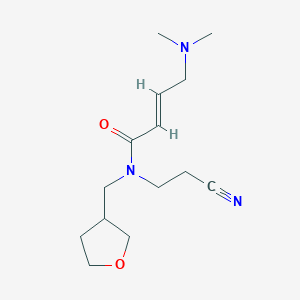
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is a chemical compound that belongs to the class of Nitriles. It is also known as CDMB-Nitrile and is widely used in scientific research.
Wirkmechanismus
The mechanism of action of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide involves the reaction of the nitrile group with ROS, leading to the formation of a highly fluorescent product. This product can be detected using fluorescence microscopy or flow cytometry, allowing researchers to study the production of ROS in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to detect ROS in cells. ROS are known to play a critical role in various physiological processes, including cell signaling, metabolism, and immune response. Therefore, the use of this compound can provide valuable insights into the role of ROS in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide in lab experiments include its high sensitivity and specificity for detecting ROS. It is also relatively easy to use and can be applied to a wide range of cell types and experimental conditions. However, there are some limitations to its use, including the potential for interference from other fluorescent compounds and the need for specialized equipment for detection.
Zukünftige Richtungen
There are several future directions for research involving (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide. One area of focus could be the development of more sensitive and specific probes for detecting ROS in cells. Another direction could be the use of this compound in studying the role of ROS in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound could be expanded to study the redox regulation of other cellular processes beyond PTPs.
In conclusion, this compound is a valuable tool for studying the production of ROS in cells. Its high sensitivity and specificity make it a useful probe for a wide range of experimental conditions. As research in this field continues to evolve, the use of this compound is likely to play an increasingly important role in understanding the role of ROS in various physiological and pathological processes.
Synthesemethoden
The synthesis method of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide involves the reaction of 4-(dimethylamino)but-2-enal with ethyl cyanoacetate in the presence of a catalyst such as triethylamine. The resulting compound is then reacted with oxirane to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It is also used as a tool for studying the redox regulation of protein tyrosine phosphatases (PTPs) and the role of ROS in various cellular processes.
Eigenschaften
IUPAC Name |
(E)-N-(2-cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-16(2)8-3-5-14(18)17(9-4-7-15)11-13-6-10-19-12-13/h3,5,13H,4,6,8-12H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYMNPNUUXHSB-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CCC#N)CC1CCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CCC#N)CC1CCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


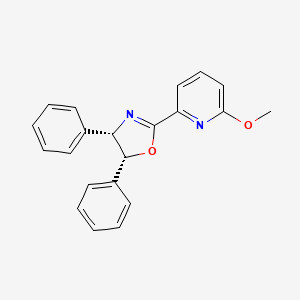
![N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2472238.png)
![5-bromo-2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2472241.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2472242.png)
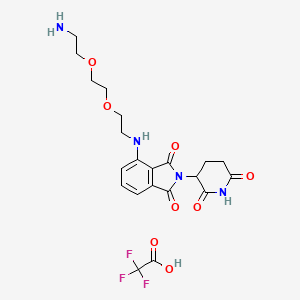
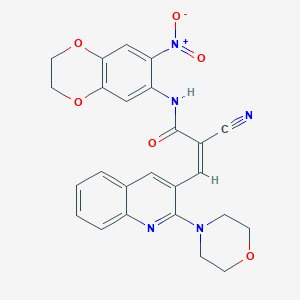
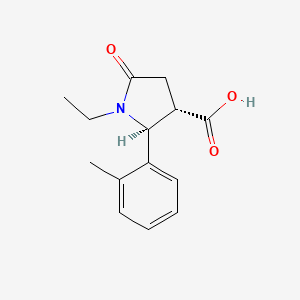

![3-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472253.png)
![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2472254.png)
![8-(3,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2472255.png)
![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2472257.png)
![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)